

Technical Support Center: Troubleshooting Low Protoplast Yield with Driselase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Driselase
Cat. No.:	B13393941

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address low protoplast yields when using **Driselase**.

Troubleshooting Guide

This guide addresses specific issues encountered during protoplast isolation experiments using **Driselase**.

Q1: Why is my protoplast yield consistently low when using **Driselase**?

A low protoplast yield can stem from several factors throughout the experimental process. The most common issues include suboptimal enzyme concentration, inadequate incubation conditions, poor quality of the starting biological material, incorrect osmotic stabilization causing premature lysis, or an enzyme mixture that is not suitable for the specific cell wall composition of your target organism.[\[1\]](#)

Q2: How can I optimize the **Driselase** concentration and overall enzyme solution?

The optimal concentration of **Driselase** is highly dependent on the species and tissue type and must be determined empirically.[\[2\]](#) Furthermore, the enzymatic activity can vary between different batches of **Driselase**, requiring optimization for each new lot.[\[3\]](#)

- Concentration Range: Successful protocols have used **Driselase** concentrations ranging from 0.5% in moss to 2% in certain fungi.[4][5] For the fungus *Fusarium verticillioides*, a concentration of 12.5 mg/ml (1.25%) was found to be optimal.[6]
- Enzyme Cocktails: **Driselase** is a crude enzyme mixture containing cellulase, hemicellulase, and pectinase.[7] Its efficacy can often be significantly improved by combining it with other enzymes.[6] For fungi, combining **Driselase** with a lysing enzyme can enhance the degradation of complex cell walls.[5][6] For plant tissues, cocktails including cellulase, macerozyme, and **Driselase** are common.[8][9]

Q3: What are the optimal incubation time and temperature for digestion?

Incubation parameters are critical and species-specific. There is a fine balance between ensuring complete cell wall digestion and maintaining protoplast viability.

- Incubation Time: Optimal times can range from as short as 2-3 hours to as long as 12 hours. [4][10][11] For the moss *Physcomitrella patens*, viability decreases with incubations longer than 2 hours.[4] In contrast, some protocols for fungi and plants require 6 to 8 hours for maximal yield.[5][11][12] It is highly recommended to monitor the digestion process periodically under a microscope.[4]
- Temperature: Most protocols recommend temperatures between 25°C and 30°C.[5][11] For example, a study on *Eutypella* sp. found optimal digestion at 28°C for 6 hours.[5]

Q4: My protoplasts are lysing after release. How can I improve their stability?

Protoplast lysis is typically due to inadequate osmotic pressure in the enzyme and washing solutions. Without the cell wall, protoplasts are fragile and require an isotonic environment.

- Common Stabilizers: Mannitol, sorbitol, sucrose, KCl, and NaCl are frequently used osmotic stabilizers.[5][6][13]
- Optimal Concentration: The ideal concentration usually falls between 0.3 M and 0.8 M.[8] The most important factor for protoplast yield in *Eutypella* sp. was found to be the concentration of the osmotic stabilizer, with 0.75 M NaCl being optimal.[5] Other successful examples include 0.6 M mannitol for celery and 1 M KCl for *Fusarium*.[6][11]

Q5: The starting material (e.g., leaves, mycelia) is not digesting completely. What can I do?

Incomplete digestion often points to issues with the starting material itself or insufficient enzyme access.

- **Material Quality:** Use young, healthy tissue, as older material may have more resilient cell walls and can lead to clumping of undigested tissue.[\[4\]](#)[\[14\]](#)
- **Mechanical Preparation:** To improve enzyme infiltration, physically disrupt the tissue before digestion.[\[15\]](#) Slicing leaves into thin strips (1-2 mm) significantly increases the surface area available for enzymatic action.[\[15\]](#)[\[16\]](#)
- **Vacuum Infiltration:** Applying a vacuum for a short period after submerging the tissue in the enzyme solution can help the enzymes penetrate the tissue more effectively.[\[15\]](#)

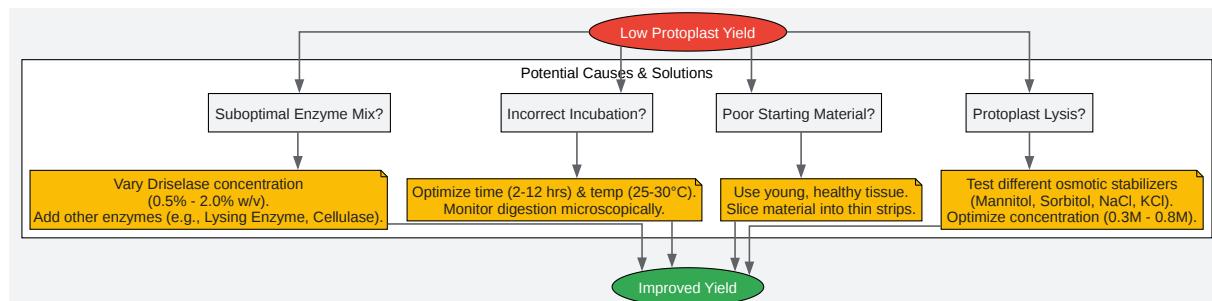
Data Summary: Driselase Protoplast Isolation Parameters

The following table summarizes optimized parameters from various studies to provide a starting point for protocol development.

Organism	Driselase Concentration	Other Enzymes	Osmotic Stabilizer	Incubation Time & Temp.	Reference
<i>Physcomitrella patens</i> (moss)	0.5% (w/v)	None specified	8.5% D-mannitol	< 2 hours	[4]
<i>Fusarium verticillioides</i> (fungus)	1.25% (w/v)	Lysing enzyme (1%)	1 M KCl	Not specified	[6]
<i>Eutypella</i> sp. D-1 (fungus)	2.0% (w/v)	Lysing enzyme (2%)	0.75 M NaCl	6 hours @ 28°C	[5]
<i>Spathiphyllum wallisii</i> (plant)	0.5% (w/v)	Cellulase (1.5%), Macerase (0.5%)	Not specified	Not specified	[8]
<i>Colletotrichum scovillei</i> (fungus)	0.8% (w/v)	Lysing enzyme (2%)	1 M NH4Cl	3 hours	[6]
<i>Apium graveolens</i> (celery)	Not used in final protocol	Cellulase (2.0%), Pectolase (0.1%)	0.6 M Mannitol	8 hours @ 25°C	[11]
<i>Petunia hybrida</i>	Not used in final protocol	Cellulase (2.0%)	0.6 M Mannitol	6 hours	[12]

Visualized Workflows and Protocols

Troubleshooting Low Protoplast Yield



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Caption: A troubleshooting flowchart for diagnosing and resolving common causes of low protoplast yield.

General Experimental Workflow for Protoplast Isolation



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Caption: A streamlined workflow illustrating the key stages of protoplast isolation.

Detailed Experimental Protocol

This general protocol can be adapted for various plant and fungal tissues. Optimization of each step is crucial for success.

1. Preparation of Starting Material

- Select young, healthy tissue (e.g., fully expanded leaves, 7-10 day old fungal mycelia).[4][14]
- Surface sterilize the material if necessary.
- For leaves, peel away the lower epidermis if possible or slice the leaves into fine, parallel strips of 1-2 mm width.[16] For mycelia, harvest and wash with osmotic buffer.

2. Preparation of Enzyme Solution

- Prepare the enzyme solution immediately before use. A typical solution contains:
 - **Driselase:** 0.5% - 2.0% (w/v)
 - Additional Enzymes (Optional): 1% - 2% Cellulase, 0.5% Macerozyme, or 1% Lysing Enzyme.
 - Osmotic Stabilizer: 0.4 M - 0.8 M Mannitol, Sorbitol, or NaCl.[5][8]
 - Buffer: 5 mM MES buffer, pH adjusted to 5.2 - 5.8.[2]
- Sterilize the solution by passing it through a 0.22 μ m filter.

3. Enzymatic Digestion

- Immerse the prepared tissue in the enzyme solution in a sterile petri dish (a common ratio is 1g of tissue to 10-15 mL of solution).[17]
- Optionally, apply a vacuum for 10-15 minutes to aid infiltration.[15]
- Incubate in the dark at 25-28°C with very gentle agitation (e.g., 40-50 rpm) for 3-8 hours.[5][11]
- Monitor the release of protoplasts every hour using an inverted microscope.[4]

4. Harvesting and Filtration

- Gently swirl the dish to release the protoplasts from the digested tissue.

- Filter the suspension through a series of sterile nylon meshes (e.g., 100 µm followed by 50 µm) to remove large cellular debris.[4]

5. Purification

- Transfer the filtered protoplast suspension to a sterile centrifuge tube.
- Pellet the protoplasts by centrifuging at a low speed (50-100 x g) for 3-5 minutes.[16]
- Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing buffer (e.g., W5 solution or the osmotic stabilizer solution without enzymes).[16][17]
- For higher purity, resuspend the pellet in a 20% sucrose solution and overlay with the washing buffer, then centrifuge. Viable protoplasts will form a band at the interface.[16]
- Wash the purified protoplasts one final time to remove the sucrose.

6. Viability Assessment

- Assess protoplast viability using methods such as Fluorescein Diacetate (FDA) staining, where viable protoplasts fluoresce green under UV light.[5][18]
- Count the protoplasts using a hemocytometer to determine the final yield.[4]

Frequently Asked Questions (FAQs)

Q: What is **Driselase**? A: **Driselase** is a crude, lytic enzyme preparation derived from the fungus Basidiomycetes sp.. It contains a broad spectrum of cell wall-degrading activities, including cellulase, hemicellulase, and pectinase, making it effective for producing protoplasts from various plant and fungal sources.[7]

Q: Can I reuse the **Driselase** enzyme solution? A: It is not recommended. The enzyme solution may become contaminated with cellular components and substances released from broken cells, which can inhibit enzyme activity and reduce protoplast viability.[16] It is best to use a freshly prepared solution for each experiment.

Q: How can I check if the cell wall has been completely removed? A: A simple method is to observe the protoplasts under a microscope. Protoplasts should be perfectly spherical. To

confirm the absence of a cell wall, you can use a stain like Calcofluor White, which specifically binds to cellulose in the cell wall and fluoresces under UV light.[18] Alternatively, you can place a small sample in distilled water; protoplasts without a cell wall will quickly swell and burst due to the osmotic shock.[2]

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]
- 5. Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Driselase | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | cell wall degrading enzyme| InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protoplast Isolation and Shoot Regeneration from Protoplast-Derived Callus of Petunia hybrida Cv. Mirage Rose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process | MDPI [mdpi.com]
- 15. Protoplast Regeneration and Its Use in New Plant Breeding Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. serva.de [serva.de]
- 17. Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. plantcelltechnology.com [plantcelltechnology.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Low Protoplast Yield with Driselase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393941#low-protoplast-yield-with-driselase-what-to-do]

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